2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide
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Overview
Description
2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a pyridazinone ring fused with a phenyl group and linked to a benzamide moiety through a butanamido chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl group and the butanamido chain. The final step involves the coupling of the intermediate with benzoyl chloride to form the benzamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route and the availability of raw materials are crucial factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid: This compound is structurally similar but lacks the benzamide moiety.
2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide: This compound is similar but has an amide group instead of the benzamide moiety.
Uniqueness
The uniqueness of 2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyridazinone and benzamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(6-oxo-3-phenylpyridazin-1-yl)butanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c22-21(28)16-9-4-5-10-18(16)23-19(26)11-6-14-25-20(27)13-12-17(24-25)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H2,22,28)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTABOZMUMIEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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